(R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine chemical properties
(R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine chemical properties
This technical guide details the chemical properties, synthesis, and application of (R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine , a high-value chiral building block in medicinal chemistry.
Executive Summary
(R)-4,7-Difluoro-2,3-dihydro-1H-inden-1-amine (also known as (R)-4,7-Difluoro-1-aminoindane) is a specialized chiral pharmacophore. It belongs to the class of 1-aminoindanes, which are privileged structures in neuroscience (e.g., Rasagiline) and oncology. This specific fluorinated derivative is critical in drug discovery programs targeting Hypoxia-Inducible Factor-2α (HIF-2α) , serving as a bioisostere or synthetic precursor to the indane scaffolds found in therapeutics like Belzutifan . The fluorine substitution at positions 4 and 7 modulates metabolic stability and lipophilicity, while the (R)-stereocenter is often essential for target selectivity.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature & Identifiers
| Parameter | Detail |
| IUPAC Name | (1R)-4,7-difluoro-2,3-dihydro-1H-inden-1-amine |
| Common Name | (R)-4,7-Difluoro-1-aminoindane |
| CAS Number (Racemic) | 625471-13-8 |
| CAS Number (S-HCl) | 2135344-97-5 (Reference for enantiomer) |
| Molecular Formula | C₉H₉F₂N |
| Molecular Weight | 169.17 g/mol |
| SMILES | N[C@@H]1CCC2=C(F)C=CC(F)=C21 |
Physical Properties
| Property | Value (Experimental/Predicted) | Context |
| Appearance | Clear to pale yellow liquid | Free base form |
| Appearance (Salt) | White to off-white solid | Hydrochloride salt |
| Boiling Point | ~85–90 °C at 0.5 mmHg | Predicted based on analogs |
| pKa (Conjugate Acid) | ~9.2 | Lower than unsubstituted 1-aminoindane (pKa 10.2) due to electron-withdrawing F-atoms. |
| LogP | 1.7 | Moderate lipophilicity; blood-brain barrier penetrant. |
| Solubility | Low in water (Free base); High in DMSO, MeOH, DCM. | Salt forms are water-soluble. |
Synthetic Methodologies
The synthesis of the (R)-enantiomer requires high stereocontrol. Two primary industrial routes are employed: Ellman’s Sulfinamide Auxiliary (for high enantiomeric excess, ee) and Asymmetric Transfer Hydrogenation (for scalability).
Route A: Ellman’s Auxiliary Approach (Recommended for Discovery)
This method uses tert-butanesulfinamide to induce chirality. It is preferred for its reliability and high yield.
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Step 1: Condensation. 4,7-Difluoroindan-1-one is condensed with (R)-tert-butanesulfinamide using Ti(OEt)₄ as a Lewis acid/dehydrating agent.
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Step 2: Diastereoselective Reduction. The resulting chiral sulfinimine is reduced with NaBH₄. The bulky auxiliary directs the hydride attack, typically favoring the (R)-amine configuration (depending on the specific auxiliary enantiomer used).
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Step 3: Deprotection. Acidic hydrolysis (HCl/MeOH) removes the sulfinyl group to yield the chiral amine salt.
Route B: Asymmetric Transfer Hydrogenation (ATH)
Ideal for process chemistry, this route reduces the ketone directly to the amine (via an imine intermediate) or reduces the ketone to the alcohol followed by stereoinversion.
Synthesis Workflow Diagram
The following diagram illustrates the critical decision pathways for synthesizing this scaffold.
Caption: Comparison of Chemical (Ellman) vs. Biocatalytic synthetic routes for high-purity chiral amine production.
Reactivity & Stability Profile
Nucleophilicity & Acidity
The presence of fluorine atoms at positions 4 and 7 exerts a strong inductive electron-withdrawing effect (-I) on the aromatic ring.
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Impact: The basicity of the primary amine is slightly attenuated compared to non-fluorinated indan-1-amine.
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Protocol Implication: When using this amine in nucleophilic substitutions (SɴAr) or amide couplings, use a stronger base (e.g., DIPEA or NaH) if reaction rates are sluggish compared to standard amines.
Defluorination Risks
While aryl fluorides are generally stable, the 4- and 7-positions in the indane system are activated.
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Risk: Under harsh conditions (e.g., LiAlH₄ reduction at high heat, or strong nucleophiles like alkoxides in polar solvents), there is a minor risk of SɴAr defluorination.
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Mitigation: Maintain reaction temperatures <60 °C when strong nucleophiles are present.
Salt Formation
The free base is prone to oxidation and carbamate formation (absorbing CO₂ from air).
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Storage: Always store as the Hydrochloride (HCl) or Tosylate (TsOH) salt.
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Stability: The HCl salt is stable for >2 years at 2–8 °C under desiccation.
Experimental Protocol: Chiral Purity Analysis
To validate the enantiomeric excess (ee) of the synthesized (R)-isomer, the following HPLC method is standard.
Methodology:
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Column: Daicel Chiralcel OD-H or AD-H (4.6 mm x 250 mm, 5 µm).
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Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 254 nm (Fluorinated ring absorption).
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Sample Prep: Dissolve 1 mg of amine (free base) in 1 mL mobile phase. If salt, neutralize with bicarbonate and extract into hexane before injection.
Expected Results:
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(R)-enantiomer typically elutes second on OD-H columns (verify with racemic standard).
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Target ee: >98% for pharmaceutical applications.
Safety & Handling (SDS Highlights)
| Hazard Class | H-Code | Description |
| Acute Toxicity | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Handling Protocol:
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
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Ventilation: Handle the free base only in a fume hood due to volatility and potential amine odor.
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Spill: Neutralize spills with dilute HCl before wiping to prevent vapor release.
References
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Sigma-Aldrich. 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine Product Page. Retrieved from
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PubChem. 4,7-difluoro-2,3-dihydro-1H-inden-1-ol Compound Summary. (Structural analog reference). Retrieved from
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Synblock. Chemical Data for CAS 625471-13-8. Retrieved from
- Xu, R., et al. (2019). 3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977, Belzutifan): A HIF-2α Inhibitor for the Treatment of von Hippel-Lindau Disease. Journal of Medicinal Chemistry. (Context for indane scaffold chemistry).
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Fluorochem. Safety Data Sheet: 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine. Retrieved from
